molecular formula C10H7N3 B15330074 8-Aminoisoquinoline-3-carbonitrile

8-Aminoisoquinoline-3-carbonitrile

Cat. No.: B15330074
M. Wt: 169.18 g/mol
InChI Key: CTTWUASNCKPZTD-UHFFFAOYSA-N
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Description

8-Aminoisoquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3 It is a derivative of isoquinoline, featuring an amino group at the 8th position and a cyano group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminoisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of N-propargyl aniline derivatives with tin or indium chlorides. This process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation . The reaction conditions often include the use of stannic chloride or indium (III) chloride under aerobic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Aminoisoquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroisoquinoline derivatives.

    Reduction: Aminoisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Aminoisoquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The exact mechanism of action of 8-Aminoisoquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The amino and cyano groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a cyano group on the isoquinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

8-aminoisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-8-4-7-2-1-3-10(12)9(7)6-13-8/h1-4,6H,12H2

InChI Key

CTTWUASNCKPZTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)N)C#N

Origin of Product

United States

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